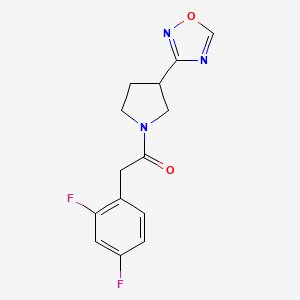![molecular formula C20H17Cl2N5 B2610170 3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline CAS No. 338977-92-7](/img/structure/B2610170.png)
3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline” is a derivative of [1,2,4]Triazolo[4,3-c]quinazoline . This class of compounds is a backbone of many threading DNA intercalators . They have been synthesized and investigated for their anticancer activity against human cancer cell lines .
Synthesis Analysis
The synthesis of [1,2,4]Triazolo[4,3-c]quinazoline derivatives involves oxidative cyclization of hydrazones with bromine in glacial acetic acid at room temperature . The presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .Aplicaciones Científicas De Investigación
Optoelectronic Applications
Functionalized Quinazolines for Optoelectronics : Quinazolines and their derivatives are explored for applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Incorporating quinazoline into π-extended conjugated systems enhances the electroluminescent properties, making these compounds valuable for fabricating organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs. Furthermore, quinazoline derivatives serve as potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Medicinal Chemistry
Anticancer Activity : Quinazoline derivatives have been recognized for their anticancer properties by inhibiting the growth of cancer cells through the modulation of specific genes and proteins involved in cancer progression. This includes the inhibition of receptor tyrosine kinases, epidermal growth factor receptors, and more, suggesting the quinazoline nucleus as a promising template for identifying new anti-cancer agents (Moorthy et al., 2023).
Biologically Significant Pyrimidine Appended Optical Sensors : Besides their medicinal applications, pyrimidine derivatives, related to quinazolines, are used as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. These properties make them suitable as sensing probes, showcasing their versatile application beyond pharmaceuticals (Jindal & Kaur, 2021).
Enzyme Inhibition
Dipeptidyl Peptidase IV Inhibitors : Quinazoline derivatives have been studied as inhibitors for dipeptidyl peptidase IV (DPP IV), a key enzyme in the regulation of insulin secretion. This highlights their potential in the treatment of type 2 diabetes mellitus, showcasing the therapeutic versatility of quinazoline compounds beyond their anticancer activity (Mendieta et al., 2011).
Mecanismo De Acción
Target of action
Quinazolines and triazoles, the classes of compounds that “3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline” belongs to, are known to interact with a variety of enzymes and receptors in the biological system . .
Mode of action
Triazoles and quinazolines are known to bind in the biological system with a variety of enzymes and receptors, leading to various biological activities .
Biochemical pathways
Compounds containing the triazole and quinazoline moieties are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of action
Compounds containing the triazole and quinazoline moieties are known to exhibit a wide range of biological activities .
Propiedades
IUPAC Name |
3-(2,4-dichlorophenyl)-5-piperidin-1-yl-[1,2,4]triazolo[4,3-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N5/c21-13-8-9-14(16(22)12-13)18-24-25-19-15-6-2-3-7-17(15)23-20(27(18)19)26-10-4-1-5-11-26/h2-3,6-9,12H,1,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJUNURRVCGRGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C4=NN=C(N42)C5=C(C=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

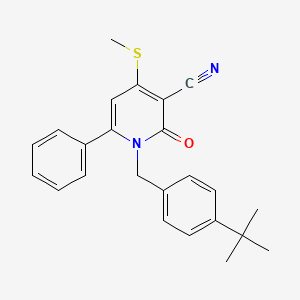
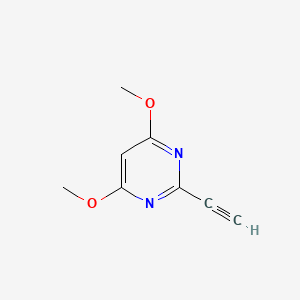
![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-ethyl-N-phenylacetamide](/img/structure/B2610091.png)


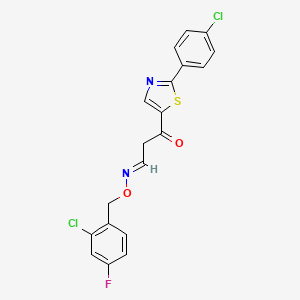
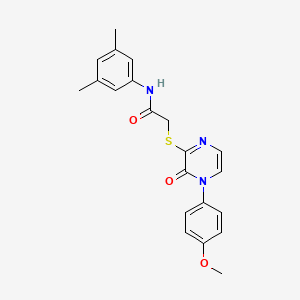
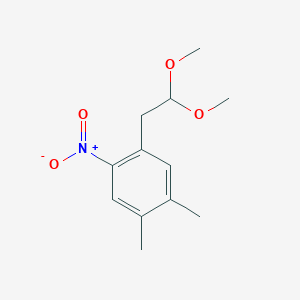
![1-Spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2610101.png)


![3-((2-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2610104.png)
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2610109.png)
